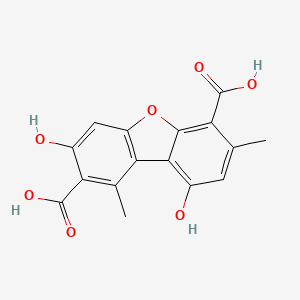
Pannaric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pannaric acid is a member of dibenzofurans.
Applications De Recherche Scientifique
Synthesis and Natural Occurrence
Pannaric acid has been synthesized through a biomimetic approach using palladium(II) acetate. This synthetic pannaric acid was found to be identical to metabolites in various lichens such as Roccella capensis, Leproloma diffusum, and L. vouauxii (Elix, Naidu, & Laundon, 1992). A similar method was used for the synthesis of pannaric acid 6-methyl ester, a major metabolite in the lichen Leproloma vouauxii (Elix, Pratt, & Laundon, 1990).
In another study, pannaric acid, along with schizopeltic acid, was synthesized using a biomimetic approach, highlighting the compound's natural occurrence and potential for laboratory synthesis (Elix & Parker, 1987).
Occurrence in Lichens
Pannaric acid has been reported in the lichen genus Psoroma, being a constituent in various species and varieties within this genus. This discovery was characterized by mass spectrometry and UV/VIS spectroscopy (Renner, Henssen, & Gerstner, 1981).
In the lichen Platismatia erosa from Tibet, Nepal, and Bhutan, pannaric acid was identified, along with jackinic acid. This finding indicates the compound's geographical distribution and its presence in different lichen species (Obermayer & Randlane, 2012).
Biological Activities
- Pannaric acid has shown biological activity, particularly in relation to cancer research. For instance, pannarin, a compound related to pannaric acid, has been found to inhibit cell growth and induce cell death in human prostate carcinoma DU-145 cells, demonstrating potential therapeutic applications (Russo et al., 2006).
Propriétés
Formule moléculaire |
C16H12O7 |
|---|---|
Poids moléculaire |
316.26 g/mol |
Nom IUPAC |
3,9-dihydroxy-1,7-dimethyldibenzofuran-2,6-dicarboxylic acid |
InChI |
InChI=1S/C16H12O7/c1-5-3-7(17)13-12-6(2)11(16(21)22)8(18)4-9(12)23-14(13)10(5)15(19)20/h3-4,17-18H,1-2H3,(H,19,20)(H,21,22) |
Clé InChI |
ZVWOMGLVQVBJQN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C3=C(C=C(C(=C3C)C(=O)O)O)OC2=C1C(=O)O)O |
SMILES canonique |
CC1=CC(=C2C3=C(C=C(C(=C3C)C(=O)O)O)OC2=C1C(=O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




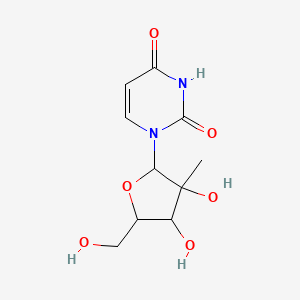
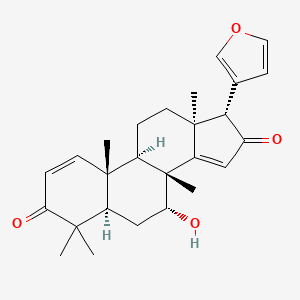
![[(2s)-3-Methyl-5-Oxo-2,5-Dihydrofuran-2-Yl]acetic Acid](/img/structure/B1252918.png)
![(7S,9S)-9-acetyl-7-[(2S,4R,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1252922.png)
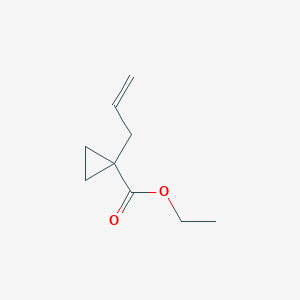
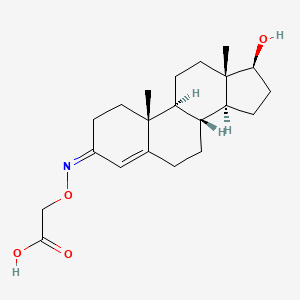

![(2S,3R)-3-[[(2S)-4-methyl-1-(3-methylbutylamino)-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid](/img/structure/B1252930.png)
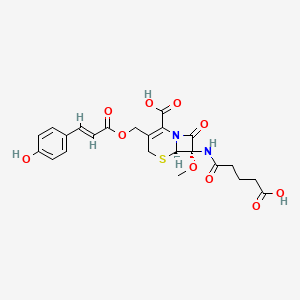
![(1r,6s)-3-(Hydroxymethyl)-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione](/img/structure/B1252932.png)
![Cyclopenta[cd]pentalene](/img/structure/B1252933.png)
![(2E,4E)-7-[4-(dimethylamino)phenyl]-4,6-dimethyl-7-oxo-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhepta-2,4-dienamide](/img/structure/B1252934.png)
